5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Description

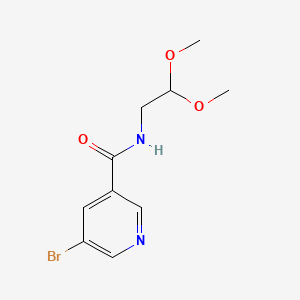

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-15-9(16-2)6-13-10(14)7-3-8(11)5-12-4-7/h3-5,9H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMKFFGVWNHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=CN=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733937 | |

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250036-97-5 | |

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 5 Bromo N 2,2 Dimethoxyethyl Nicotinamide and Its Analogues

Reactivity Profiles of the Brominated Nicotinamide (B372718) Ring System

The electronic properties of the pyridine (B92270) ring are significantly influenced by the presence of both the bromine atom and the N-(2,2-dimethoxyethyl)carboxamide group. The nitrogen atom within the ring, being highly electronegative, reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution compared to benzene. wikipedia.org

Electrophilic aromatic substitution (SEAr) on the pyridine nucleus is generally sluggish due to the ring's electron-deficient nature. wikipedia.org The reaction is further disfavored because the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst under typical SEAr conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). masterorganicchemistry.comlibretexts.org This creates a positively charged pyridinium (B92312) species, which strongly deactivates the ring towards attack by an electrophile. wikipedia.org

In the case of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, the ring is substituted with two electron-withdrawing groups: the bromine atom at the 5-position and the amide group at the 3-position. Both groups further deactivate the ring towards electrophilic attack. Should a reaction be forced under extreme conditions, the directing effects of the existing substituents would need to be considered. However, direct electrophilic substitution on this system is synthetically challenging and generally not a preferred route for further functionalization.

Nucleophilic aromatic substitution (SNAr) is a more viable reaction pathway for functionalizing the pyridine ring, particularly when a good leaving group, such as a halide, is present. wikipedia.orgreddit.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. nih.gov

For this compound, the pyridine ring is activated towards nucleophilic attack. The bromine atom at the C-5 position can be displaced by various nucleophiles. While substitution on pyridines is most favorable at positions 2 and 4 (ortho and para to the ring nitrogen), the combined electron-withdrawing effects of the ring nitrogen and the C-3 carboxamide group facilitate the reaction at C-5. nih.gov Studies on related 5-bromo-3-substituted pyridines have shown that substitution at this position is feasible. For instance, reactions involving 5-bromo-3,4-pyridyne precursors demonstrate that the regioselectivity of nucleophilic addition is heavily influenced by substituents at the 5-position. nih.gov

The reactivity order for halogens in SNAr reactions is often F > Cl ≈ Br > I, which is counterintuitive to leaving group ability in SN1/SN2 reactions. nih.gov This "element effect" highlights that the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. reddit.com Nevertheless, bromine is a competent leaving group for these transformations.

| Reactant | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| 5-Bromopyridine Derivative | Alkoxides (e.g., NaOMe) | Heat, polar aprotic solvent (e.g., DMSO) | 5-Alkoxypyridine Derivative |

| 5-Bromopyridine Derivative | Amines (e.g., Morpholine) | Base (e.g., K2CO3), heat | 5-Aminopyridine Derivative |

| 5-Bromopyridine Derivative | Phenols | Base (e.g., Cs2CO3), heat | 5-Aryloxypyridine Derivative |

Chemical Transformations of the Amide Functional Group

Amides are among the most stable carboxylic acid derivatives due to resonance stabilization between the nitrogen lone pair and the carbonyl group. youtube.com Consequently, their transformation typically requires harsh reaction conditions. youtube.commasterorganicchemistry.com The most common transformation for the amide group in this compound is hydrolysis.

Amide Hydrolysis: Under strong acidic or basic conditions with prolonged heating, the amide bond can be cleaved. khanacademy.orgyoutube.com

Acid-Catalyzed Hydrolysis: This process involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. A tetrahedral intermediate is formed, and subsequent proton transfers lead to the elimination of the amine portion (as its ammonium (B1175870) salt), yielding 5-bromonicotinic acid. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: This reaction proceeds by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, from which the amide anion (-NR2) is expelled. A final acid-base reaction between the carboxylic acid and the strongly basic amide anion results in the formation of a carboxylate salt (5-bromonicotinate) and the neutral amine. An acidic workup is required to protonate the carboxylate and obtain the final 5-bromonicotinic acid. youtube.com

Controlled Manipulation of the 2,2-Dimethoxyethyl Acetal (B89532) Moiety

The 2,2-dimethoxyethyl group on the amide nitrogen serves as a masked aldehyde. Acetals are stable under neutral and basic conditions but are readily cleaved under acidic conditions, providing a method for the controlled generation of an aldehyde functional group.

The hydrolysis of the dimethyl acetal is a classic deprotection strategy. The reaction is catalyzed by acid (e.g., aqueous HCl, acetic acid) and involves the protonation of one of the methoxy (B1213986) oxygens, converting it into a good leaving group (methanol). The departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. Subsequent attack by water, followed by deprotonation and elimination of a second molecule of methanol, yields the corresponding aldehyde. In this specific case, hydrolysis would yield 5-bromo-N-(2-oxoethyl)nicotinamide.

| Functional Group | Reagent | Conditions | Product Functional Group |

|---|---|---|---|

| Dimethyl Acetal | Aqueous Acid (e.g., HCl, H2SO4) | Room temperature or mild heat | Aldehyde |

Once the aldehyde is unmasked, it becomes a versatile handle for a variety of further chemical transformations. The resulting 5-bromo-N-(2-oxoethyl)nicotinamide contains a reactive aldehyde that can participate in numerous classical organic reactions. Research on related 3-formylpyridine (nicotinaldehyde) derivatives demonstrates the synthetic utility of this functional group. researchgate.netresearchgate.net

Potential subsequent reactions include:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, yielding N-(carboxymethyl)-5-bromonicotinamide, using standard oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH3CN) would lead to the formation of a new C-N bond, elongating the side chain.

Wittig Reaction: The aldehyde can react with phosphorus ylides to form alkenes, allowing for carbon-carbon double bond formation.

Condensation Reactions: The aldehyde can undergo condensation with active methylene (B1212753) compounds. For example, reaction with ketones like 3-acetylpyridine (B27631) in the presence of a base and ammonia (B1221849) can be used in the synthesis of complex heterocyclic structures like terpyridines. nih.gov

Intramolecular Cyclization Reactions for Scaffold Building

The N-(2,2-dimethoxyethyl)amido moiety of this compound is a masked aldehyde, which can be unveiled under acidic conditions. This in situ generation of an aldehyde functionality, tethered to a nicotinamide core, sets the stage for intramolecular cyclization reactions, most notably the Pictet-Spengler reaction, to construct novel polycyclic scaffolds. wikipedia.org

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org In the context of this compound, the pyridine ring acts as the aromatic component. The reaction is typically catalyzed by acid, which serves to both deprotect the acetal to the corresponding amino-aldehyde and to activate the resulting imine for electrophilic attack by the pyridine ring.

A plausible reaction sequence for the intramolecular cyclization of a derivative of this compound is depicted below. Following the hydrolysis of the dimethoxyethyl group to an aldehyde, a subsequent intramolecular reaction can lead to the formation of a tricyclic β-carbolinone-type structure. The bromine atom on the pyridine ring can be retained or can be utilized in further cross-coupling reactions to introduce additional diversity.

Table 1: Hypothetical Intramolecular Cyclization of a 5-Bromo-N-(2-aminoethyl)nicotinamide Derivative via a Pictet-Spengler-type Reaction

| Reactant | Reagents and Conditions | Product | Key Transformation |

| 5-Bromo-N-(2-aminoethyl)nicotinamide | 1. Acid (e.g., TFA, HCl) 2. Heat | Tricyclic β-carbolinone derivative | Intramolecular electrophilic substitution |

Research on related systems has demonstrated the feasibility of such cyclizations. For instance, the diastereoselective Pictet-Spengler reaction of L-(Boc)prolinal with 5-bromotryptamine (B1198134) has been successfully employed in the synthesis of the alkaloid (–)-woodinine. rsc.org This highlights the utility of the Pictet-Spengler reaction in constructing complex molecules from bromo-substituted aromatic precursors. rsc.org The synthesis of various tricyclic scaffolds through photochemical and Prins reactions further underscores the importance of cyclization strategies in generating molecular complexity. bris.ac.ukresearchgate.net

Oxidative Amidation Processes

Oxidative amidation represents another significant chemical transformation applicable to this compound and its analogues. These reactions typically involve the direct formation of an amide bond from a carboxylic acid and an amine or, in this context, could refer to oxidative cyclization reactions where an amide group participates.

While direct oxidative amidation of the intact this compound is less common, the precursor, 5-bromonicotinic acid, can undergo oxidative amidation with various amines. More pertinent to the specified compound are intramolecular oxidative cyclization reactions. Research has shown that oxidative cyclization of 1,5-dienes can be achieved using catalytic osmium tetroxide. nih.gov Similarly, anodic oxidation has been employed to effect the cyclization of molecules containing amide trapping groups, leading to the formation of furanones. nih.gov

In the case of nicotinamide derivatives, copper-catalyzed tandem reactions involving cyclization and oxidation have been reported for the synthesis of nicotinimidamides. wikipedia.org These processes showcase the integration of an oxidation step to achieve the final, often aromatic, scaffold. For instance, an intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines has been shown to yield benzo[b]chromeno[4,3,2-de] wikipedia.orgnih.govnaphthyridines. nih.gov This transformation proceeds through a cyclization event followed by oxidation, which can be promoted by dissolved oxygen in the reaction medium. nih.gov

Table 2: Examples of Oxidative Cyclization Reactions on Analogous Systems

| Substrate Type | Reagents and Conditions | Product Type | Reference |

| 1,5-Dienes | Catalytic OsO₄ | Cyclic diols | nih.gov |

| Ketene dithioacetals with amide groups | Anodic oxidation, H₂O | Furanones | nih.gov |

| O-acetyl oximes, terminal ynones, sulfonyl azides, NH₄OAc | CuI, MeCN | Nicotinimidamides | wikipedia.org |

| 5H-Chromeno[2,3-b]pyridines | Formic acid, heat | Benzo[b]chromeno[4,3,2-de] wikipedia.orgnih.govnaphthyridines | nih.gov |

These examples from the literature suggest that the this compound scaffold possesses the necessary functionalities to participate in oxidative cyclization reactions, potentially leading to novel, complex heterocyclic systems. The bromine substituent offers a handle for further synthetic manipulations, enhancing the utility of this compound as a building block in medicinal and materials chemistry.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, distinct signals corresponding to each unique proton environment would be expected. The aromatic region would show signals for the three protons on the pyridine (B92270) ring. The protons at positions 2, 4, and 6 would exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the amide would likely appear as a broad singlet. The protons of the dimethoxyethyl side chain would also give rise to specific signals. The two methylene (B1212753) protons (CH2) would likely appear as a doublet of doublets, coupled to both the N-H proton and the methine proton (CH). The methine proton would appear as a triplet, coupled to the adjacent methylene protons. The six protons of the two methoxy (B1213986) groups (OCH3) would be expected to appear as a sharp singlet.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H2 | 8.5 - 9.0 | d |

| Pyridine-H4 | 8.0 - 8.5 | dd |

| Pyridine-H6 | 8.0 - 8.5 | d |

| Amide-NH | 7.5 - 8.5 | br s |

| Acetal-CH | 4.5 - 5.0 | t |

| Methylene-CH₂ | 3.4 - 3.8 | dt |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each of the ten carbon atoms would be anticipated. The carbonyl carbon of the amide would have a characteristic downfield chemical shift. The five carbons of the brominated pyridine ring would appear in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift. The remaining four carbons of the N-(2,2-dimethoxyethyl) side chain would be found in the aliphatic region of the spectrum.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Pyridine-C2 | 150 - 155 |

| Pyridine-C3 | 130 - 135 |

| Pyridine-C4 | 140 - 145 |

| Pyridine-C5 | 115 - 125 |

| Pyridine-C6 | 145 - 150 |

| Acetal-CH | 95 - 105 |

| Methylene-CH₂ | 40 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, with a molecular formula of C10H13BrN2O3, the molecular ion peak [M]+ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the methoxy groups, the entire dimethoxyethyl side chain, and cleavage of the amide bond.

Expected Mass Spectrometry Data

| Fragment | Expected m/z |

|---|---|

| [M]+ (with ⁷⁹Br) | 288 |

| [M]+ (with ⁸¹Br) | 290 |

| [M - OCH₃]+ | 257/259 |

| [M - CH(OCH₃)₂]+ | 213/215 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While a spectrum for the specific title compound is not publicly available, the IR spectrum of the closely related 5-bromonicotinamide (B182952) shows key absorptions that would also be expected in this compound. nih.gov These include the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Additionally, C-H stretching from the aromatic and aliphatic portions, C-N stretching, and C-O stretching from the ether linkages would be present.

Expected/Observed IR Absorption Bands

| Functional Group | Expected/Observed Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1550 - 1640 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch (Ether) | 1050 - 1150 |

Data for 5-bromonicotinamide from PubChem. nih.gov

X-ray Crystallography for Solid-State Structural Determination (where applicable to related structures)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While there are no published crystal structures for this compound itself, studies on related nicotinamide (B372718) derivatives have revealed important structural features. For instance, the crystal structures of various nicotinamide riboside derivatives have been determined, providing insights into the conformation and intermolecular interactions of the nicotinamide moiety. nih.govepa.gov These studies show that the planarity of the pyridine ring and the amide group can be influenced by substituents and crystal packing forces. It is expected that in the solid state, this compound would exhibit intermolecular hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as potential halogen bonding involving the bromine atom.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These methods provide detailed information about electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. nih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. For 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a DFT calculation, typically using a basis set like 6-311++G(d,p), would yield the equilibrium geometry by minimizing the forces on each atom. nih.gov

This analysis provides precise data on bond lengths, bond angles, and dihedral angles. The stability of the molecule is inferred from the total energy calculated for this optimized structure. While specific DFT data for this compound is not available in the public literature, the expected results would be presented in a format similar to the table below.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: The following values are for illustrative purposes to show what a DFT analysis would yield, as specific data for this compound is not publicly available.)

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | C-Br | Data not available |

| C=O (Amide) | Data not available | |

| N-C (Amide) | Data not available | |

| C-O (Ether) | Data not available | |

| **Bond Angles (°) ** | C-C-Br | Data not available |

| O=C-N | Data not available | |

| C-O-C | Data not available | |

| Dihedral Angles (°) | O=C-N-C | Data not available |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. nih.gov These energies are crucial for understanding intramolecular charge transfer (ICT) processes within the molecule. For large systems, FMOs can be delocalized, making it challenging to pinpoint specific reactive sites. nih.gov DFT calculations are a common method for determining these orbital energies. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: Values are for illustrative purposes only.)

| Parameter | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Data not available |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Data not available |

Conformational Analysis and Prediction of Energetically Favorable Structures

The side chain, -N-(2,2-dimethoxyethyl), attached to the nicotinamide (B372718) core has several rotatable single bonds. This flexibility allows the molecule to exist in various spatial arrangements, or conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and determine their relative energies. The most energetically favorable structure is the one that resides at the global minimum on this surface. Computational methods, like DFT, are used to calculate the energy of each conformation to predict the most likely structure of the molecule under given conditions. scispace.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy and feasibility of a proposed mechanism. For a molecule like this compound, this could involve modeling its synthesis or its participation in further chemical transformations. This theoretical approach helps to understand the step-by-step process of bond breaking and formation, providing insights that can be difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. After optimizing a molecule's geometry using a method like DFT, further calculations can predict its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Visible) spectra. nih.gov For instance, frequency calculations can predict the wavenumbers of IR absorption bands, which correspond to specific vibrational modes like C=O stretching or C-H bending. nih.gov These predicted spectra can be compared with experimental results to confirm the molecule's structure. A close match between the theoretical and experimental spectra provides strong evidence that the calculated geometry is accurate.

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with specific electronic characteristics, such as a significant difference in electron density between different parts of the molecule (donor-acceptor systems), are of great interest for their non-linear optical (NLO) properties. nih.gov These properties are relevant for applications in technologies like optical data storage and signal processing. nih.gov NLO behavior arises from the interaction of a material with an intense electromagnetic field, leading to phenomena like frequency doubling. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first hyperpolarizability (β). Molecules with promising NLO properties often feature a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. nih.gov Theoretical screening can identify candidate molecules with potentially high NLO activity for further experimental investigation. nih.gov

Synthetic Applications and Advanced Derivative Development

5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide as a Versatile Synthetic Synthon

In the realm of organic synthesis, this compound is highly valued as a versatile synthetic synthon, primarily due to the 2,2-dimethoxyethyl moiety which functions as a protected aldehyde. This protecting group strategy is essential in multi-step syntheses where a free aldehyde might undergo undesirable reactions. The acetal (B89532) is stable under various reaction conditions but can be readily deprotected under acidic conditions to unveil the reactive aldehyde.

This unmasked aldehyde is a key intermediate for building polycyclic structures. For instance, it can undergo intramolecular cyclization or react with various binucleophiles to form fused heterocyclic rings. The general approach involves the acid-catalyzed hydrolysis of the dimethyl acetal to generate a transient 2-(4-oxopyridin-1(4H)-yl)acetaldehyde intermediate, which is pivotal in the formation of polycyclic pyridones. mdpi.comresearchgate.net This reactivity makes the parent compound a cornerstone for synthesizing complex molecules, including those with significant biological activity. The bromo-substituent on the nicotinamide (B372718) core further enhances its utility, providing a handle for introducing additional complexity through metal-catalyzed cross-coupling reactions, allowing for the generation of diverse compound libraries.

Rational Design and Synthesis of Novel Nicotinamide Analogues

The nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous coenzymes and pharmacologically active agents. The rational design of novel nicotinamide analogues often targets the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov

The generation of chemical libraries with diverse scaffolds is a central strategy in drug discovery for exploring a wide chemical space and identifying new lead compounds. Starting from a core structure like nicotinamide, scaffold diversity can be achieved through several approaches:

Combinatorial Chemistry : By systematically combining a set of building blocks, large libraries of related analogues can be rapidly synthesized. For nicotinamide derivatives, diversity can be introduced at the bromine position (via cross-coupling), the amide nitrogen, and by modifying the pyridine (B92270) ring itself.

Diversity-Oriented Synthesis (DOS) : This strategy aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. Using monosaccharides as chiral scaffolds is one approach to systematically orient substituents in three-dimensional space, creating diverse libraries of mimetics. researchgate.net

Fragment-Based Drug Discovery (FBDD) : Small molecular fragments are screened for binding to a biological target, and promising hits are then grown or combined to create more potent leads. The nicotinamide core can serve as a starting fragment for such elaboration.

Screening of diverse chemical libraries, including those from commercial sources like ChemDiv, is a common starting point to identify novel allosteric modulators or inhibitors for various enzymes. nih.gov

| Strategy | Description | Application to Nicotinamides |

|---|---|---|

| Combinatorial Chemistry | Systematic combination of building blocks to create a large number of compounds in a single process. | Varying substituents on the pyridine ring and the amide side chain. |

| Diversity-Oriented Synthesis (DOS) | Synthesis of structurally complex and diverse molecules, often using complex scaffolds to explore novel chemical space. | Using the nicotinamide core to build complex, three-dimensional molecules with novel ring systems. |

| Fragment-Based Drug Discovery (FBDD) | Identifying small molecule fragments that bind to a target and then optimizing them into higher affinity leads. | Using the nicotinamide moiety as a starting point for elaboration into a more potent drug candidate. |

Bioisosterism is a fundamental strategy in medicinal chemistry used for the rational design and modification of biologically active compounds. ufrj.br It involves the substitution of an atom, ion, or group with another that possesses similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. uniroma1.it The concept, first introduced by Langmuir and later expanded by Friedman, is a cornerstone of lead optimization. drugdesign.org

Key principles of bioisosteric replacement in the context of heterocyclic design include: ufrj.br

Maintaining Physicochemical Properties : The replacement should ideally conserve key properties like size, shape, electronic distribution, pKa, and lipophilicity to ensure the new analogue can still interact effectively with the biological target.

Modulating Pharmacokinetics : Bioisosteric replacements can be used to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties, for example, by replacing a metabolically labile group with a more stable one.

Improving Target Affinity and Selectivity : By subtly altering the electronic and steric profile of a molecule, bioisosteric replacements can enhance binding affinity for the desired target while potentially reducing off-target effects.

Avoiding Toxicity : Replacing a functional group associated with toxicity with a benign bioisostere is a common strategy to improve the safety profile of a drug candidate.

In the design of nicotinamide analogues, for instance, a carboxylic acid group might be replaced with a tetrazole or other acidic heterocycle to improve bioavailability. Similarly, replacing an azo-bond with a 1,2,4-oxadiazole ring through bioisosteric replacement has led to the discovery of novel fungicides. nih.gov

Utility in the Construction of Complex Heterocyclic Systems

The masked aldehyde functionality within this compound makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems. The in situ generation of the aldehyde under acidic conditions provides a reactive handle for intramolecular and intermolecular cyclization reactions.

Polycyclic pyridone structures are central to several important antiviral drugs. mdpi.comresearchgate.net The synthesis of these complex scaffolds often relies on building blocks similar to this compound. A general and effective strategy involves the reaction of alkyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates with binucleophiles. mdpi.comresearchgate.net

The key synthetic step is the acid-catalyzed deprotection of the dimethyl acetal group, which leads to an intermediate aldehyde. This aldehyde can then undergo cyclization. For example, hydrolysis of the acetal and carboethoxy groups can lead to the formation of 3-hydroxy-3,4-dihydropyrido[2,1-c] drugdesign.orgoxazine-1,8-diones. These oxazinones are themselves valuable building blocks that can undergo ring-opening and subsequent heterocyclization reactions with binucleophiles like ethylenediamine or o-phenylenediamine to yield a variety of polycyclic pyridone-based structures. mdpi.comresearchgate.net

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Acetal Deprotection | Acid-catalyzed hydrolysis of the 2,2-dimethoxyethyl group. | 2-(4-oxopyridin-1(4H)-yl)acetaldehyde |

| 2. Cyclization | Reaction of the intermediate aldehyde with a nucleophile (intramolecular or intermolecular). | Dihydropyrido[2,1-c] drugdesign.orgoxazine-1,8-dione |

| 3. Ring-Opening/Heterocyclization | Reaction of the cyclic intermediate with a binucleophile (e.g., diamine). | Fused Polycyclic Pyridone |

The imidazo[1,2-a]pyridine scaffold is a prominent feature in many pharmaceuticals, including anxiolytic and hypnotic drugs. acs.org The construction of this fused bicyclic system typically involves the condensation of a 2-aminopyridine derivative with a two-carbon electrophilic component, such as an α-haloketone or an aldehyde. acs.orgnih.gov

The N-(2,2-dimethoxyethyl) group in the title compound, after deprotection to the corresponding N-(2-oxoethyl) group (an aminoacetaldehyde derivative), provides the necessary two-carbon unit for this cyclization. The cyclization of N-(2-pyridyl)aminoacetaldehydes is a known route to form the imidazo[1,2-a]pyridine zwitterionic structure. rsc.org While the title compound itself is a nicotinamide (a 3-substituted pyridine), it can be envisioned as a building block in a multi-step synthesis. For example, it could be chemically modified to incorporate a 2-aminopyridine moiety, which could then react with the unmasked aldehyde from another molecule. More directly, the aldehyde generated from this compound could react with a separate 2-aminopyridine molecule in a Groebke–Blackburn–Bienaymé three-component reaction to form substituted imidazo[1,2-a]pyridines. acs.orgnih.gov This highlights the compound's potential to serve as a key precursor for accessing this important class of heterocycles.

Derivatization to Carbazole Ring Systems

The synthesis of carbazole and its isomers, such as β-carbolines, often involves ring-closing reactions where a pyridine or pyrrole ring is formed onto an existing aromatic system. One of the most prominent methods for synthesizing tetrahydro-β-carboline (THBC) scaffolds is the Pictet-Spengler reaction. nih.govnih.gov This reaction typically involves the condensation of a β-arylethylamine, like tryptophan, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

The N-(2,2-dimethoxyethyl) group in this compound is an acetal, which serves as a protected form of an aldehyde. Under acidic conditions used in the Pictet-Spengler reaction, this group can be hydrolyzed to release the reactive aldehyde. This aldehyde could then, in principle, react intramolecularly or intermolecularly. For instance, the Pictet-Spengler reaction has been successfully used to synthesize various 1,3-disubstituted tetrahydro-β-carboline derivatives from tryptophan methyl ester and various aldehydes, such as 5-bromothiophene-2-carboxaldehyde. nih.gov

While the direct synthesis of a carbazole ring system from this compound is not explicitly detailed in the available research, the presence of the masked aldehyde suggests its potential as a reactant in cyclization reactions like the Pictet-Spengler synthesis to create related heterocyclic systems like β-carbolines. wikipedia.org

Incorporation into Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings is a cornerstone of heterocyclic chemistry, often achieved by combining fragments that form the final ring structure. The most common and widely utilized method involves the condensation of a compound containing an N-C-N fragment (such as an amidine, urea, or guanidine) with a three-carbon unit having reactive functional groups at the 1 and 3 positions. bu.edu.eg

Alternative strategies include multicomponent reactions catalyzed by agents like zinc chloride or iridium complexes, which can construct the pyrimidine ring in a single step from components like enamines, orthoformates, and ammonia (B1221849) sources. organic-chemistry.org Research has also demonstrated the synthesis of novel 5-bromo-pyrimidine derivatives, which serve as tyrosine kinase inhibitors, by starting from 5-bromo-2,4-dichloropyrimidine and performing a series of substitution reactions. nih.gov

However, the scientific literature available through current searches does not describe a synthetic route where this compound is directly incorporated as a building block into a pyrimidine ring. The established methods for pyrimidine synthesis rely on different precursors. bu.edu.egmdpi.com

Exploration of Material Science Applications (e.g., as building blocks for NLO materials)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in optoelectronics, including optical data storage and telecommunications. nih.gov Organic compounds, particularly those with extensive π-conjugated systems, are a significant area of NLO research due to their fast response times and high molecular plasticity. nih.gov

The potential of an organic molecule for NLO applications is often related to its molecular structure. Features that enhance NLO properties include the presence of electron-donating and electron-accepting groups connected by a π-electron bridge, which facilitates intramolecular charge transfer.

The structure of this compound contains a pyridine ring, a π-conjugated system, and a bromine atom. Research into other organic compounds has shown that the introduction of a bromo group can play a significant role in improving second-order NLO properties. The bromo group can enhance the molecular first-order hyperpolarizability (β), reduce intermolecular dipole-dipole interactions to favor the necessary acentric crystal structure, and improve the material's transparency and thermal stability. rsc.org

While theoretical considerations suggest that the bromo-substituted pyridine core of this compound could be a useful component in the design of NLO materials, specific studies measuring the nonlinear optical properties of this particular compound have not been identified in the surveyed literature. nih.govrsc.org

Q & A

Basic: What are the established synthetic routes for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide?

The synthesis typically involves coupling 5-bromonicotinic acid derivatives with 2,2-dimethoxyethylamine. A common method uses carbodiimide-based coupling agents (e.g., TBTU or EDC) in polar aprotic solvents like DMF. For example, 5-bromo-6-substituted nicotinic acid derivatives react with 2,2-dimethoxyethylamine under activation by TBTU and N,N-diisopropylethylamine (DIPEA), yielding the amide product . Optimization of reaction time (12–24 hours) and temperature (room temperature to 60°C) is critical to achieving yields >70%.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : and NMR to confirm the presence of the 2,2-dimethoxyethyl group (e.g., methoxy protons at δ 3.2–3.4 ppm) and bromine-induced deshielding on the pyridine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for : ~313.02) .

- IR Spectroscopy : Detection of amide C=O stretching (~1650 cm) and methoxy C-O bonds (~1100 cm) .

Basic: What preliminary biological activities have been reported for this compound?

Early studies on structurally similar N-(2,2-dimethoxyethyl)amides suggest potential anti-inflammatory and antimicrobial activities. For example, in vitro assays against Staphylococcus aureus (MIC ~25 µg/mL) and COX-2 inhibition (IC ~10 µM) have been observed, though direct data for this compound requires validation .

Advanced: How does solvent choice impact the regioselectivity of substitution reactions on the pyridine ring?

Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic aromatic substitution (NAS) at the 5-bromo position due to enhanced stabilization of transition states. For instance, in DMF, azide substitution at the 5-position proceeds at 80°C with 85–90% yield, while harsher conditions (e.g., 150°C in NH/EtOH) are needed for 2-position reactivity . Computational studies (DFT) can predict charge distribution to guide solvent selection .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, compound purity). For example, conflicting IC values for kinase inhibition may result from differences in ATP concentrations or incubation times. Mitigation strategies include:

- Standardizing protocols (e.g., using identical cell lines and controls).

- Validating purity via HPLC (>95%) and quantifying degradation products (e.g., hydrolysis of the dimethoxyethyl group) .

Advanced: What structural modifications enhance target selectivity in kinase inhibition?

Introducing electron-withdrawing groups (e.g., -CF) at the pyridine 6-position improves selectivity for tyrosine kinases (e.g., EGFR) by modulating π-π stacking interactions. Conversely, replacing the dimethoxyethyl group with a cyclohexylamine moiety reduces off-target effects on serine/threonine kinases. SAR studies should prioritize crystallographic data to map binding pockets .

Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?

The dimethoxyethyl group undergoes acid-catalyzed hydrolysis to form a hemiacetal intermediate, leading to degradation. Stability studies (pH 1–7, 37°C) show a half-life of <2 hours at pH 1. Solutions:

- Use prodrug strategies (e.g., esterification of the amide).

- Optimize formulation with enteric coatings to bypass gastric degradation .

Advanced: How to design experiments to probe halogen-bonding interactions in protein-ligand complexes?

The bromine atom participates in halogen bonding with carbonyl oxygen atoms (distance ~3.2 Å). Experimental approaches include:

- X-ray crystallography : Resolve Br···O=C contacts in co-crystals with target proteins.

- Isothermal Titration Calorimetry (ITC) : Compare binding affinities of brominated vs. non-brominated analogs to quantify halogen bonding contributions (ΔΔG ~1–2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.